

Tranilast for Scar Reduction: A Comparative Analysis of Oral and Topical Applications

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Compound of Interest					
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A comprehensive review of the available evidence on the efficacy, mechanisms, and experimental basis of oral versus topical **Tranilast** for the management of hypertrophic scars and keloids.

Tranilast, an antiallergic agent, has garnered significant attention for its anti-fibrotic properties, making it a therapeutic candidate for the management of excessive scarring. Its mechanism of action primarily involves the inhibition of transforming growth factor-beta (TGF-β) signaling, a key pathway in fibroblast proliferation and collagen synthesis. This guide provides a comparative analysis of the oral and topical administration of **Tranilast** for scar reduction, drawing upon available clinical and preclinical data to inform researchers, scientists, and drug development professionals.

Efficacy: A Tale of Two Routes

While a direct head-to-head clinical trial comparing oral and topical **Tranilast** for scar reduction is not yet available, separate studies have demonstrated the efficacy of both administration routes.

Oral **Tranilast**: Clinical evidence supports the use of oral **Tranilast** in improving the appearance and symptoms of keloids and hypertrophic scars. A retrospective study investigating the efficacy of oral **Tranilast** for keloid scars observed a significant improvement in the total Vancouver Scar Scale (VSS) score, with the mean score decreasing from 9.50 to 5.62. Another prospective, open-label study involving 35 patients with keloids and hypertrophic scars reported that 71.4% of patients showed scores of "good" or better in overall improvement



after 12 weeks of treatment. This study also noted significant reductions in subjective symptoms such as itching and pain, as well as objective measures like erythema. The typical oral dosage of **Tranilast** for treating keloids and hypertrophic scars in Japan is 100 mg three times daily.

Topical **Tranilast**: Topical application of **Tranilast** offers the advantage of localized drug delivery, potentially minimizing systemic side effects. A prospective, double-blind, split-scar study on post-cesarean section scars using an 8% **Tranilast** liposomal gel demonstrated a significant improvement in scar cosmesis and user satisfaction compared to a placebo. The mean Patient and Observer Scar Assessment Scale (POSAS) scores at 9 months post-treatment were significantly lower for the **Tranilast**-treated half of the scars. In a preclinical setting, a study on a rat model of hypertrophic scars found that a 0.5% topical **Tranilast** gel effectively reduced hypertrophic scar signs and decreased the expression of type I and III collagen. Furthermore, a novel approach using **Tranilast**-loaded microneedles in a rabbit ear model of hypertrophic scars showed a significant reduction in the scar elevation index and collagen density.

Quantitative Data on Efficacy

The following tables summarize the key quantitative findings from clinical studies on oral and topical **Tranilast** for scar reduction. It is important to note that direct comparison is challenging due to variations in study design, scar types, and assessment scales.

Table 1: Clinical Efficacy of Oral Tranilast



Study Population	Intervention	Duration	Outcome Measure	Results	Reference
42 patients with keloids	Oral Tranilast	> 3 months (mean 115 days)	Vancouver Scar Scale (VSS)	Mean total VSS score decreased from 9.50 to 5.62 (p<0.001)	
35 patients with keloids and hypertrophic scars	Oral Tranilast	12 weeks	Global Improvement, Symptom Scores (VAS)	71.4% achieved "good" or better improvement. Significant reduction in itching, pain, and redness.	

Table 2: Clinical Efficacy of Topical Tranilast

Study Population	Intervention	Duration	Outcome Measure	Results	Reference
26 women with post- cesarean section scars	8% Tranilast liposomal gel (split-scar)	3 months	Patient and Observer Scar Assessment Scale (POSAS)	Mean POSAS scores significantly lower for Tranilast- treated half- scars (p < .001)	

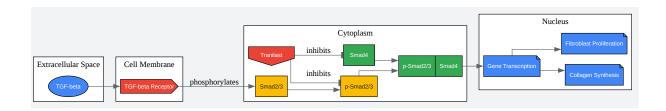


Mechanism of Action: Targeting the TGF- β Signaling Pathway

Tranilast exerts its anti-fibrotic effects primarily by modulating the Transforming Growth Factorbeta (TGF- β) signaling pathway, which plays a central role in wound healing and fibrosis.

Upon binding of TGF- β to its receptor, a signaling cascade is initiated, leading to the phosphorylation of Smad proteins (Smad2 and Smad3). These phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus and acts as a transcription factor, promoting the expression of genes involved in extracellular matrix production, such as collagen.

Tranilast has been shown to interfere with this pathway at multiple points. It can reduce the expression of TGF- β 1 itself and inhibit the phosphorylation of Smad2 and Smad3. Furthermore, some studies suggest that **Tranilast** can suppress the expression of Smad4, further impeding the downstream effects of TGF- β signaling. By inhibiting this pathway, **Tranilast** effectively reduces the proliferation of fibroblasts and the synthesis of collagen, key processes in the formation of hypertrophic scars and keloids.



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Caption: **Tranilast**'s inhibition of the TGF-β/Smad signaling pathway.

Experimental Protocols



Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols from key studies on oral and topical **Tranilast**.

Oral Tranilast for Keloid Scars: A Retrospective Observational Study

- Objective: To evaluate the safety and efficacy of oral Tranilast in the treatment of keloid scars.
- Study Design: A retrospective observational study.
- Participants: 42 patients with keloids who were prescribed oral Tranilast for more than 3 months.
- Intervention: Oral administration of Tranilast. The specific dosage was not detailed in the abstract but is typically 300 mg/day in Japan.
- Outcome Measures:
 - Primary: Change in the Vancouver Scar Scale (VSS) score.
 - Secondary: 5-point patient self-assessment score and any reported side effects, including abnormalities in routine lab tests.
- Data Analysis: Comparison of VSS scores before and after treatment.

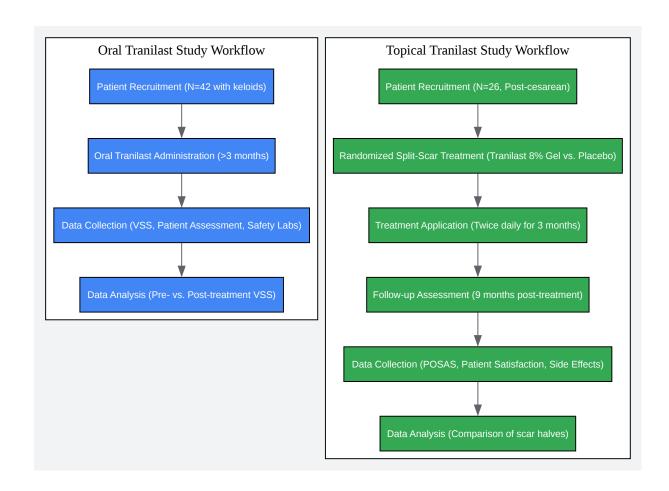
Topical Tranilast for Post-Cesarean Surgical Scars: A Prospective, Double-Blind, Split-Scar Study

- Objective: To evaluate the efficacy and safety of an 8% Tranilast liposomal gel in improving the appearance and symptoms of new post-cesarean section surgical wounds.
- Study Design: A prospective, double-blind, randomized, split-scar study.
- Participants: 26 women undergoing cesarean section.
- Intervention: Each half of the surgical scar was treated with either **Tranilast** 8% liposomal gel or a placebo gel (**tranilast**-free liposomal gel). The treatment was applied twice daily for



3 months.

- Outcome Measures:
 - Primary: Patient and Observer Scar Assessment Scale (POSAS) scores evaluated by two investigators and the patients 9 months after the last application.
 - Secondary: Overall patient satisfaction and recorded side effects.
- Data Analysis: Comparison of the mean POSAS scores between the Tranilast-treated and placebo-treated half-scars.





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Caption: Comparative workflow of oral and topical **Tranilast** clinical trials.

Discussion and Future Directions

Both oral and topical **Tranilast** have demonstrated efficacy in the management of hypertrophic scars and keloids. Oral administration provides a systemic effect that may be beneficial for patients with multiple or large scars. However, the risk of systemic side effects, although reportedly low, should be considered. Topical application offers the advantage of targeted delivery, maximizing the drug concentration at the scar site while minimizing systemic exposure. The development of novel topical formulations, such as liposomal gels and microneedles, aims to enhance the dermal penetration and efficacy of **Tranilast**.

The primary limitation in directly comparing the two routes of administration is the lack of head-to-head clinical trials. Future research should focus on conducting well-designed, randomized controlled trials that directly compare the efficacy and safety of oral versus topical **Tranilast** for various types of scars. Such studies should utilize standardized and validated scar assessment scales to allow for robust and meaningful comparisons. Furthermore, a deeper investigation into the optimal concentrations, formulations, and treatment durations for topical **Tranilast** is warranted to maximize its therapeutic potential.

In conclusion, both oral and topical **Tranilast** represent valuable tools in the armamentarium against excessive scarring. The choice of administration route should be guided by the patient's specific clinical presentation, the characteristics of the scar, and a thorough consideration of the potential benefits and risks of each approach. Continued research is essential to further elucidate the comparative effectiveness of these treatments and to refine their clinical application for improved patient outcomes.

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